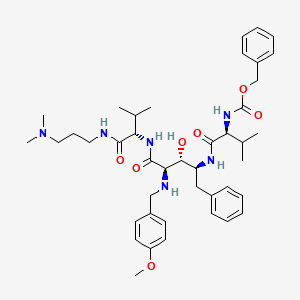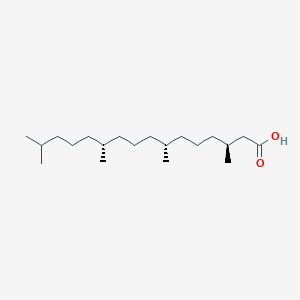
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid is a complex organic compound with the molecular formula C20H40O2 It is a type of fatty acid derivative known for its unique structure, which includes multiple chiral centers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents to introduce the necessary methyl groups at specific positions on the carbon chain. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to achieve higher yields. These methods often utilize metal catalysts and high-pressure reactors to facilitate the necessary chemical transformations. The exact conditions can vary depending on the desired purity and scale of production.
化学反应分析
Types of Reactions
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional oxygen atoms into the molecule.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the carboxylic acid group into an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3S,7,11R)-3,7,11,15-Tetramethylhexadecanoic acid involves its interaction with specific molecular targets within cells. It can modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as lipid metabolism and energy production. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid: A diastereomer with similar properties but different spatial arrangement of atoms.
Phytanic acid: Another fatty acid derivative with a similar structure but different functional groups.
Uniqueness
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid is unique due to its specific chiral centers and the resulting stereochemistry, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for studying the effects of stereochemistry on molecular function and interactions.
属性
CAS 编号 |
31653-05-1 |
|---|---|
分子式 |
C20H40O2 |
分子量 |
312.5 g/mol |
IUPAC 名称 |
(3S,7R,11R)-3,7,11,15-tetramethylhexadecanoic acid |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19+/m1/s1 |
InChI 键 |
RLCKHJSFHOZMDR-QRVBRYPASA-N |
手性 SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@H](C)CC(=O)O |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


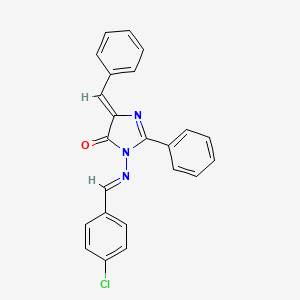
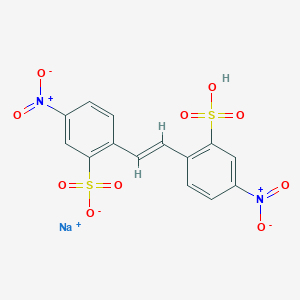

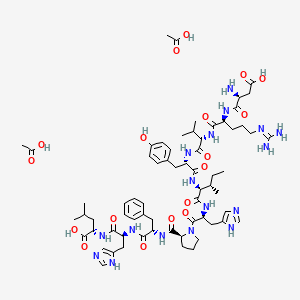
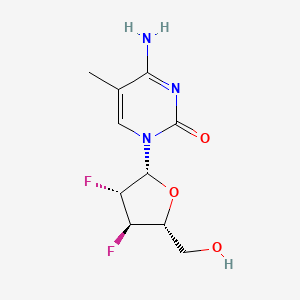
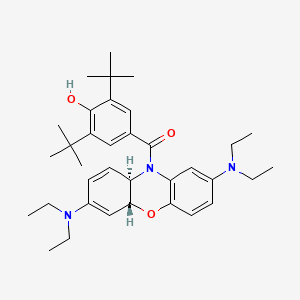
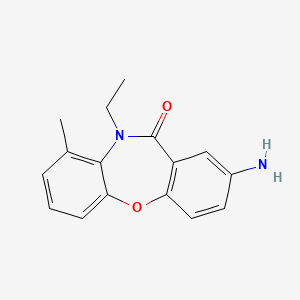
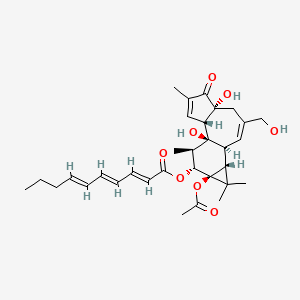
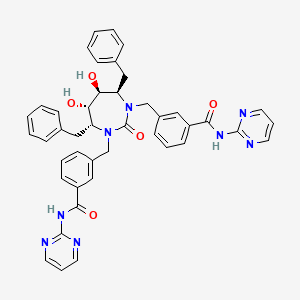
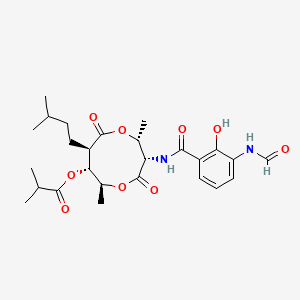

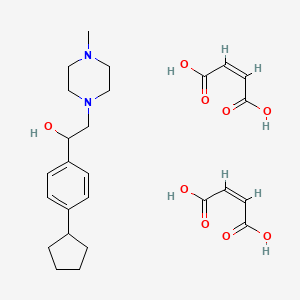
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
